

# A Technical Guide to 4-Oxazolemethanol, 2,5-diphenyl-

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Compound of Interest

Compound Name: 4-Oxazolemethanol, 2,5-diphenyl
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An In-depth Review of Core Properties, Synthesis, and Characterization

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **4-Oxazolemethanol**, **2,5-diphenyl-** is a sparsely documented molecule in scientific literature. This guide has been constructed by referencing established chemical principles for the oxazole scaffold and by drawing comparisons to the well-characterized analog, **2,5-diphenyloxazole** (PPO). Methodologies and data presented herein are proposed based on this related information.

## Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with diverse biological activities and photophysical properties. The 2,5-diphenyl-substituted oxazole core, in particular, is known for its use as a scintillator, valued for its ability to emit fluorescence when exposed to UV light.[1]

This whitepaper focuses on the specific derivative, **4-Oxazolemethanol**, **2,5-diphenyl-**. While direct experimental data for this compound is limited, this guide provides a technical overview of its core chemical properties, a proposed synthetic pathway, and a standard workflow for its structural characterization based on established methods for similar compounds.



# **Physicochemical Properties**

Quantitative experimental data for **4-Oxazolemethanol**, **2,5-diphenyl-** is not readily available. The fundamental properties are calculated and presented in Table 1. For comparative purposes, the known experimental properties of the closely related analog, 2,5-diphenyloxazole (PPO), are summarized in Table 2. PPO serves as a useful benchmark for estimating the physical state, solubility, and thermal properties of the target compound.

Table 1: Core Properties of 4-Oxazolemethanol, 2,5-diphenyl-

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>2</sub>	Calculated
Molecular Weight	251.28 g/mol	Calculated
IUPAC Name	(2,5-Diphenyloxazol-4- yl)methanol	IUPAC Naming

| CAS Number | 33233-38-0 | Registry Data |

Table 2: Physicochemical Properties of Analog Compound 2,5-Diphenyloxazole (PPO)

Property	Value	Source
CAS Number	92-71-7	[1][2][3]
Molecular Formula	C15H11NO	[1][2][4]
Molecular Weight	221.26 g/mol	[1][4]
Appearance	Colorless crystalline solid / White powder	[1][5]
Melting Point	70-74 °C	[2][3][6][7]
Boiling Point	360 °C	[1][2][3][6][7]
Solubility	Soluble in organic solvents (ethanol, chloroform); poorly soluble in water.[1][3]	[1][3]



| LogP (Octanol/Water) | 4.12 - 4.67 | [5] [8] |

## **Proposed Synthesis and Experimental Protocol**

A robust and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[9][10][11][12] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate, typically promoted by a strong acid like sulfuric acid or trifluoromethanesulfonic acid.[9][10] A plausible pathway to synthesize **4-Oxazolemethanol**, **2,5-diphenyl-** would adapt this classical method.

The proposed starting material is 1,3-dihydroxyacetone, which can be selectively protected and then oxidized to form a key  $\alpha$ -hydroxy ketone intermediate. This intermediate can then be elaborated into the target 2-acylamino-ketone for the final cyclization step.

## **Detailed Experimental Protocol (Proposed)**

Step 1: Synthesis of 2-(benzoylamino)-3-hydroxy-1-phenylpropan-1-one

- Preparation of Precursor: Begin with benzoin (2-hydroxy-1,2-diphenylethanone), a readily available starting material.
- Amination and Acylation: The benzoin is converted to 2-amino-1,2-diphenylethanone. This
  intermediate is then acylated using benzoyl chloride under Schotten-Baumann conditions to
  yield N-(1,2-diphenyl-2-oxoethyl)benzamide. This precursor is the key 2-acylamino-ketone.
  Note: For the target molecule containing a hydroxymethyl group, a different precursor such
  as serine derivative would be required, followed by similar acylation.

#### Step 2: Robinson-Gabriel Cyclodehydration

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino-ketone precursor (1 equivalent).
- Acid Catalyst: Add concentrated sulfuric acid (e.g., 5-10 equivalents) as the cyclodehydrating agent.[13]
- Reaction Conditions: Heat the mixture with stirring to a temperature of 80-100 °C.[13] The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting



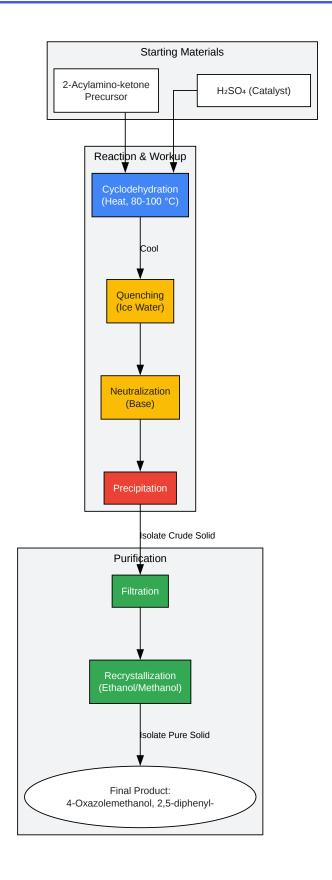
material is consumed (typically 2-4 hours).

- Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.
- Isolation and Purification: The crude solid product is collected by vacuum filtration and
  washed thoroughly with water. The product can be purified by recrystallization from a
  suitable solvent such as ethanol or methanol to yield the final 2,5-diphenyloxazole derivative.
   [13]

# Visualized Workflows Proposed Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed Robinson-Gabriel synthesis.





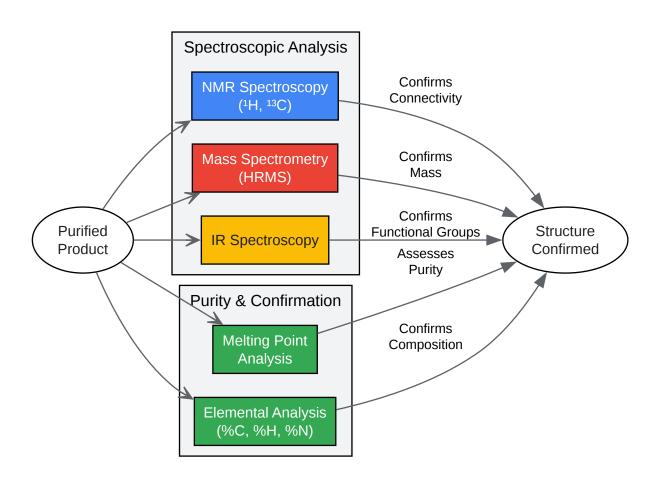
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Caption: Proposed Robinson-Gabriel synthesis workflow.



### Structural Characterization Workflow

Confirming the identity and purity of the synthesized compound requires a combination of standard analytical techniques.



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Caption: Standard analytical workflow for structural confirmation.

#### **Expected Spectral Data:**

- ¹H NMR: Protons on the two phenyl rings would appear in the aromatic region (~7.3-8.2 ppm).[13] The methylene protons of the CH<sub>2</sub>OH group would likely appear as a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet.
- 13C NMR: Signals for the phenyl carbons and the three distinct carbons of the oxazole ring would be expected. The carbon of the hydroxymethyl group would appear in the aliphatic region (~60-70 ppm).



- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (~3300-3400 cm<sup>-1</sup>) from the alcohol, C=N and C=C stretching from the oxazole and phenyl rings (~1500-1650 cm<sup>-1</sup>), and C-O stretching (~1050-1250 cm<sup>-1</sup>).[4]
- Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C<sub>16</sub>H<sub>13</sub>NO<sub>2</sub> (251.0946).

## Conclusion

While **4-Oxazolemethanol**, **2,5-diphenyl-** remains a compound with minimal dedicated research, its structure suggests potential applications in areas where its parent scaffold, 2,5-diphenyloxazole, has proven useful, such as in scintillation or as a building block in organic electronics. The functional hydroxymethyl group at the 4-position provides a reactive handle for further derivatization, opening possibilities for its use as a synthon in drug discovery or materials science. This guide provides a foundational framework by proposing a viable synthetic route based on the classical Robinson-Gabriel synthesis and outlining the necessary analytical procedures for its characterization. Further experimental investigation is required to fully elucidate the properties and potential of this specific molecule.

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